1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide
Description
1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide (C₇H₁₁NO₂S) is a cyclopropane-based sulfonamide derivative characterized by an ethynyl (–C≡CH) group and a dimethylsulfonamide moiety. Its molecular weight is 173.05106 Da, with an InChIKey SURZXZCRGYXHSX-UHFFFAOYSA-N . Its ethynyl group confers reactivity in click chemistry or alkyne-based coupling reactions, distinguishing it from related cyclopropane derivatives.
Properties
IUPAC Name |
1-ethynyl-N,N-dimethylcyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-4-7(5-6-7)11(9,10)8(2)3/h1H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURZXZCRGYXHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1(CC1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172022-37-4 | |
| Record name | 1-ethynyl-N,N-dimethylcyclopropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a cyclopropane ring substituted with an ethynyl group and a sulfonamide moiety. The presence of these functional groups contributes to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₃O₂S |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide |
Antitumor Activity
Research has indicated that compounds containing a sulfonamide group can exhibit significant antitumor properties. For instance, studies involving similar sulfonamide derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Sulfonamides are known to interfere with bacterial folic acid synthesis, which is essential for bacterial growth and reproduction. Preliminary studies suggest that 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide may possess similar properties, leading to its potential use as an antimicrobial agent.
The biological activity of 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide can be attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
- Antibacterial Mechanism : By mimicking para-aminobenzoic acid (PABA), it may competitively inhibit the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Antitumor Efficacy : In a study involving xenograft models, compounds similar to 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide showed significant tumor growth inhibition at doses ranging from 50 to 100 mg/kg, indicating its potential as an anticancer agent .
- Antimicrobial Activity : A comparative analysis of various sulfonamides revealed that compounds with similar structural features exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Pharmacokinetics : Research indicates that the compound has a favorable pharmacokinetic profile, including moderate bioavailability and half-life when administered orally, making it a candidate for further development in therapeutic applications .
Scientific Research Applications
Conductive Polymers and Copolymers
1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide is utilized in the synthesis of conductive polymers, which are essential for developing advanced materials used in energy storage, solar cells, and fuel cells.
- Application : The compound can enhance the electrical conductivity and mechanical properties of polymers.
- Case Study : Research indicates that incorporating this sulfonamide into polymer matrices significantly improves their electrochemical performance, making them suitable for supercapacitors and batteries.
Medical Diagnostics
This compound has been explored for its potential in medical diagnostics, particularly as a fluorescent marker or contrast agent.
- Application : It enhances imaging capabilities in diagnostic tools, facilitating early disease detection.
- Case Study : In studies involving imaging techniques, the compound demonstrated improved signal strength and specificity when used as a labeling agent in fluorescence microscopy, aiding in the visualization of cellular structures.
Sensor Technology
The compound is also employed in developing sensitive components for sensor technology.
- Application : It can be integrated into sensors that respond to environmental changes such as temperature fluctuations or chemical exposure.
- Case Study : A study highlighted its effectiveness in creating sensors capable of detecting hazardous substances in industrial settings, showcasing its utility in environmental monitoring.
Bioimaging and Photodynamic Therapy
In the realm of biomedicine, 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide shows promise as a photosensitizer in photodynamic therapy (PDT).
- Application : It can be utilized to produce reactive oxygen species upon light activation, which can selectively destroy cancer cells.
- Case Study : Research has demonstrated that formulations containing this compound exhibit significant cytotoxic effects on tumor cells when activated by specific wavelengths of light, supporting its potential use in cancer treatment.
Chemical Synthesis
The compound serves as a reagent or catalyst in various chemical reactions.
- Application : Its unique reactivity allows for the development of new synthetic pathways for fine chemicals and pharmaceuticals.
- Case Study : In synthetic organic chemistry, it has been successfully used to facilitate the formation of complex molecular structures, which are crucial for drug development.
Chromatography Techniques
In analytical chemistry, 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide is applied in chromatography.
- Application : It can modify stationary phases or act as a derivatizing agent to enhance the separation and detection of analytes in complex mixtures.
- Case Study : Studies have shown that using this sulfonamide improves the resolution and sensitivity of chromatographic methods for analyzing environmental samples.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Conductive Polymers | Enhances electrical properties of polymers | Improved electrochemical performance for energy storage applications |
| Medical Diagnostics | Used as a fluorescent marker or contrast agent | Enhanced imaging capabilities leading to better disease detection |
| Sensor Technology | Integrated into sensors for environmental monitoring | Effective detection of hazardous substances |
| Bioimaging | Acts as a photosensitizer in photodynamic therapy | Significant cytotoxic effects on tumor cells upon light activation |
| Chemical Synthesis | Functions as a reagent or catalyst | Facilitates new synthetic pathways for pharmaceuticals |
| Chromatography Techniques | Modifies stationary phases or acts as a derivatizing agent | Improved resolution and sensitivity in chromatographic analysis |
Comparison with Similar Compounds
Core Structural Features
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (Da) |
|---|---|---|---|
| 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide | C₇H₁₁NO₂S | Ethynyl, sulfonamide | 173.05 |
| 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride | C₆H₁₄ClN₂O₂S | Aminomethyl, sulfonamide, hydrochloride | 214.72 |
| Ethyl 2-((N,4-dimethylphenyl)sulfonamido)-1-phenylcyclopropane-1-carboxylate | C₂₁H₂₃NO₄S | Ester, sulfonamide, phenyl | 385.48 |
| 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide | C₁₄H₁₅BrN₂O | Bromophenyl, carboxamide, cyclopropene | 323.19 |
Key Observations :
- The ethynyl group in the target compound enables unique reactivity (e.g., alkyne-azide cycloaddition), unlike the aminomethyl or ester groups in analogues .
- The hydrochloride salt in 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide enhances aqueous solubility compared to neutral sulfonamides .
Key Observations :
- The target compound lacks documented synthetic protocols, unlike analogues with well-optimized procedures (e.g., Cu-catalyzed cyclopropanation ).
Physicochemical Properties
Key Observations :
- The hydrochloride salt form of the aminomethyl derivative offers practical advantages in handling and formulation .
- Ethynyl-containing compounds may require specialized storage (e.g., inert atmosphere) due to alkyne reactivity, though data are lacking for the target compound.
Preparation Methods
Cyclopropane Ring Construction and Functionalization
The cyclopropane core is generally synthesized via cyclopropanation reactions or ring-closure strategies starting from suitable precursors such as diesters or halogenated alkanes. A notable approach involves the preparation of 1,1-cyclopropyl dimethanol derivatives from diethyl malonate and haloalkanes under basic conditions, which can serve as intermediates for further functionalization.
Key Preparation Steps for Cyclopropane Intermediates:
This two-step sequence provides a robust route to cyclopropyl diol intermediates, which can be further transformed into sulfonamide derivatives by sulfonylation reactions.
Introduction of Sulfonamide Group
The sulfonamide functionality (N,N-dimethylsulfonamide) is typically introduced by reaction of the cyclopropane intermediate bearing a suitable leaving group (e.g., hydroxyl or halide) with dimethylsulfonyl chloride or related sulfonylating agents in the presence of a base.
- Typical conditions: Use of sulfonyl chlorides with amines or amine derivatives under inert atmosphere, often in polar aprotic solvents.
- Catalysts: Base catalysts such as triethylamine or pyridine are employed to scavenge HCl formed during the reaction.
This step yields the cyclopropane sulfonamide core, which is crucial for the final target compound.
Installation of the Ethynyl Group
The ethynyl substituent at the 1-position of the cyclopropane ring is introduced via alkynylation reactions. Common strategies include:
- Sonogashira Coupling: Cross-coupling of a halogenated cyclopropane sulfonamide intermediate with terminal alkynes in the presence of palladium catalysts and copper co-catalysts.
- Direct Alkynylation: Use of strong bases to deprotonate terminal alkynes followed by nucleophilic substitution on electrophilic cyclopropane intermediates.
The choice of method depends on the availability of starting materials and desired regioselectivity.
Mechanistic and Catalytic Considerations
Research on related cyclopropylamines and sulfonamides indicates that transition metal catalysis, especially rhodium-based catalysts, can facilitate regioselective C-C bond activation and functionalization of cyclopropane rings. Directed C-C bond activation strategies using nitrogen-based directing groups such as sulfonamides have been shown to enable selective transformations, including carbonylative cyclizations and alkyne insertions, which may be leveraged in synthesizing complex sulfonamide derivatives with ethynyl substituents.
- Rhodium Catalysis: Rhodium catalysts can promote oxidative addition into cyclopropane C-C bonds, enabling subsequent insertion reactions with alkynes and carbon monoxide to form lactams or other heterocycles.
- Directing Groups: Sulfonamide groups serve as effective directing groups to control regioselectivity and reaction pathways during metal-catalyzed transformations.
These catalytic principles provide a foundation for designing efficient synthetic routes for 1-ethynyl-N,N-dimethylcyclopropane-1-sulfonamide.
Summary Table of Preparation Methods
Q & A
Q. What are the optimal synthetic routes for 1-ethynyl-N,N-dimethylcyclopropane-1-sulfonamide, and how do reaction conditions influence yield?
A common method involves the reaction of cyclopropane sulfonyl chloride derivatives with propargylamine under basic conditions (e.g., triethylamine in dichloromethane) . Modifications may include adjusting stoichiometry or using alternative bases (e.g., NaHCO₃) to improve yield. Cyclopropane ring stability during synthesis requires inert atmospheres (N₂/Ar) to prevent ring-opening side reactions .
Q. How can researchers characterize the structural integrity of this compound?
Use a combination of NMR (¹H, ¹³C) to confirm the cyclopropane ring and sulfonamide group. IR spectroscopy identifies S=O stretches (~1350 cm⁻¹) and ethynyl C≡C bonds (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What are the stability considerations for storage and handling?
The cyclopropane ring is strain-sensitive; store at ≤ -20°C under inert gas. Avoid prolonged exposure to light or moisture, which may trigger ring-opening via [2+1] cycloreversion . Stability assays under varying pH and temperature are recommended for long-term studies .
Advanced Research Questions
Q. How does the ethynyl group influence reactivity in cyclopropane sulfonamide derivatives?
The ethynyl group acts as a π-acceptor, stabilizing transition states in [3+2] cycloadditions or Sonogashira couplings. Computational studies (DFT) can map electron density distribution to predict regioselectivity in cross-coupling reactions . Experimental validation via kinetic profiling under catalytic conditions (e.g., Pd/Cu) is advised .
Q. What strategies mitigate competing side reactions during functionalization?
To suppress ring-opening during functionalization:
- Use mild Lewis acids (e.g., ZnCl₂) for electrophilic substitutions.
- Employ low-temperature (< 0°C) conditions for nucleophilic attacks.
- Monitor reaction progress via in-situ FTIR to detect intermediates .
Q. How can computational modeling predict pharmacological activity?
Molecular docking (AutoDock/Vina) against target proteins (e.g., cyclooxygenase-2) assesses binding affinity. ADMET predictions (SwissADME) evaluate bioavailability and toxicity. Correlate results with in vitro assays (e.g., enzyme inhibition) .
Q. What analytical techniques resolve stereochemical ambiguities in derivatives?
X-ray crystallography provides absolute configuration for crystalline derivatives. For non-crystalline samples, electronic circular dichroism (ECD) combined with TD-DFT simulations confirms enantiomeric purity .
Data Contradictions and Resolution
Q. Discrepancies in reported anti-inflammatory activity: How to address them?
Variations in bioassay protocols (e.g., cell lines, IC₅₀ measurement methods) may explain contradictions. Standardize assays using primary human macrophages and ELISA-based cytokine profiling. Cross-validate with in vivo models (e.g., murine paw edema) .
Q. Conflicting computational vs. experimental reactivity profiles: How to reconcile?
Refine DFT parameters (e.g., solvent models, basis sets) to better match experimental conditions. Use machine learning (e.g., Gaussian Process Regression) to predict outliers and optimize synthetic pathways .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Side Reactions Observed |
|---|---|---|---|
| Base | Triethylamine | 78 | Ring-opening (5%) |
| Solvent | Dichloromethane | 82 | Sulfonamide hydrolysis (3%) |
| Temperature | 0–5°C | 85 | Ethynyl dimerization (2%) |
Q. Table 2. Spectroscopic Signatures
| Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Cyclopropane CH₂ | 1.2–1.5 (m) | - |
| Sulfonamide S=O | - | 1345–1360 |
| Ethynyl C≡C | 2.8–3.1 (t, J=2.4 Hz) | 2105 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
